2,2-Dimethyl-4-(4-methoxy-2-methylphenyl)-4-oxobutyric acid
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Overview
Description
2,2-Dimethyl-4-(4-methoxy-2-methylphenyl)-4-oxobutyric acid is an organic compound with a complex structure It is characterized by the presence of a dimethyl group, a methoxy group, and a methylphenyl group attached to a butyric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(4-methoxy-2-methylphenyl)-4-oxobutyric acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with a dimethyl group, followed by the introduction of the methoxy and methylphenyl groups through electrophilic aromatic substitution reactions. The final step often involves the oxidation of the intermediate to form the oxobutyric acid moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-(4-methoxy-2-methylphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the butyric acid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or the butyric acid backbone.
Scientific Research Applications
2,2-Dimethyl-4-(4-methoxy-2-methylphenyl)-4-oxobutyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-(4-methoxy-2-methylphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-4-(4-hydroxy-2-methylphenyl)-4-oxobutyric acid
- 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid
- 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid
Uniqueness
2,2-Dimethyl-4-(4-methoxy-2-methylphenyl)-4-oxobutyric acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-methoxy-2-methylphenyl)-2,2-dimethyl-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-9-7-10(18-4)5-6-11(9)12(15)8-14(2,3)13(16)17/h5-7H,8H2,1-4H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXNZLOZUPGSDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)CC(C)(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501225226 |
Source
|
Record name | 4-Methoxy-α,α,2-trimethyl-γ-oxobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501225226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-16-8 |
Source
|
Record name | 4-Methoxy-α,α,2-trimethyl-γ-oxobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951885-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-α,α,2-trimethyl-γ-oxobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501225226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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